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molecular formula C10H14O2 B058068 2E,6E,8E-decatrienoic acid CAS No. 94450-21-2

2E,6E,8E-decatrienoic acid

Cat. No. B058068
M. Wt: 166.22 g/mol
InChI Key: VBYOTISTNZJGRH-DTFLGMRGSA-N
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Patent
US08217192B2

Procedure details

0.05 g (10% wt) of K3PO4 and 0.05 g (10% wt) of polyethylene glycol (PEG 400) were added to 0.5 g of the spilanthol mixture (αβ unsaturated form:βγ unsaturated form=43:57) obtained in the above-mentioned (7), followed by stirring at 80° C. for 16 hours. When verified by GC, the ratio of αβ unsaturated form to βγ unsaturated form was converted to αβ unsaturated form:βγ unsaturated form=99:1. After cooling of the reaction liquid and subsequent separation of liquid by adding 5 ml of toluene and 5 ml of water, the organic layer was subjected to solvent evaporation under a reduced pressure to obtain 0.5 g of the target spilanthol (yield 99%, αβ unsaturated form:βγ unsaturated form=99:1).
Name
K3PO4
Quantity
0.05 g
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-:1]P([O-])([O-])=O.[K+].[K+].[K+].[CH3:9]/[CH:10]=[CH:11]/[CH:12]=[CH:13]\[CH2:14][CH2:15]/[CH:16]=[CH:17]/[C:18](NCC(C)C)=[O:19]>>[C:18]([OH:19])(=[O:1])[CH:17]=[CH:16][CH2:15][CH2:14][CH:13]=[CH:12][CH:11]=[CH:10][CH3:9] |f:0.1.2.3|

Inputs

Step One
Name
K3PO4
Quantity
0.05 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
polyethylene glycol
Quantity
0.05 g
Type
reactant
Smiles
Name
Quantity
0.5 g
Type
reactant
Smiles
C/C=C/C=C\CC/C=C/C(=O)NCC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=CCCC=CC=CC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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